REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH:7]=[N:8][C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=1[OH:18].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4]>C(O)(=O)C.O>[N+:15]([C:13]1[CH:12]=[CH:11][C:10]2[O:18][C:7]([C:3]3[S:4][CH:5]=[CH:6][C:2]=3[CH3:1])=[N:8][C:9]=2[CH:14]=1)([O-:17])=[O:16] |f:1.2.3.4.5|
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Name
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2-[[(3-Methyl-2-thienyl)methylene]amino]-4-nitrophenol
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Quantity
|
13.1 g
|
Type
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reactant
|
Smiles
|
CC1=C(SC=C1)C=NC1=C(C=CC(=C1)[N+](=O)[O-])O
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Name
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lead tetraacetate
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Quantity
|
22.2 g
|
Type
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reactant
|
Smiles
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C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
1 L
|
Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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After heating for 10 minutes
|
Duration
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10 min
|
Type
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CUSTOM
|
Details
|
the precipitated product collected
|
Type
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DISSOLUTION
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Details
|
The crude material is dissolved in chloroform (350 ml)
|
Type
|
ADDITION
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Details
|
treated with activiated charcoal
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Type
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CUSTOM
|
Details
|
The chloroform is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(N=C(O2)C=2SC=CC2C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |